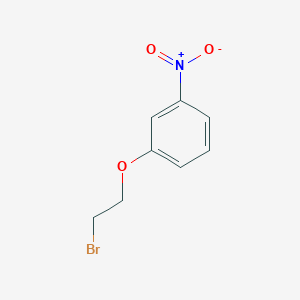

1-(2-Bromoethoxy)-3-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(2-Bromoethoxy)-3-nitrobenzene involves the reaction of 4-nitrophenol with 1,2-dibromoethane via the Williamson ether synthesis. This process is influenced by factors such as reaction temperature, solvent, time, and reactant proportion, which are crucial for optimizing yield and purity. The methodology highlights the importance of precise conditions in the synthesis of chemical intermediates (Zhai Guang-xin, 2006).

Molecular Structure Analysis

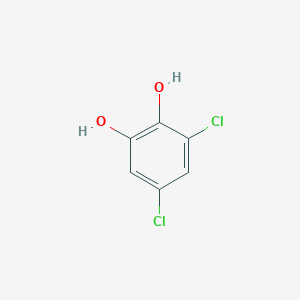

Molecular structure analysis of 1-(2-Bromoethoxy)-3-nitrobenzene and related compounds emphasizes the significance of nitro and halogen functionalities in determining molecular geometry and electronic properties. The crystal structure analysis reveals interactions such as halogen bonds and aromatic π-π stacking, which are pivotal in understanding the compound's behavior in various chemical contexts (I. Mossakowska & G. Wójcik, 2007).

Chemical Reactions and Properties

1-(2-Bromoethoxy)-3-nitrobenzene undergoes various chemical reactions, demonstrating its versatility as an intermediate. For instance, its reduction at carbon cathodes in specific solvents can lead to products like 1-nitro-2-vinylbenzene, showcasing its potential in electrosynthetic applications (Peng Du & D. Peters, 2010).

Aplicaciones Científicas De Investigación

1. Synthesis of Chalcone Derivatives

- Summary of Application: “1-(2-Bromoethoxy)-3-nitrobenzene” is used in the synthesis of chalcone derivatives. Chalcones are natural organic compounds found in plants and have applications in various scientific domains such as non-linear optics, the manufacture of dyes, and supramolecular chemistry .

- Methods of Application: The synthesis of 2’-hydroxychalcone was performed according to literature procedures . The reactants of AR grade were obtained commercially and used without further purification .

- Results or Outcomes: Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase, but two others increased the activity of α-glucosidase .

2. Nonflammable Electrolytes for Sodium Metal Batteries

- Summary of Application: “1-(2-Bromoethoxy)-3-nitrobenzene” is used in the creation of a new class of bromide-based nonflammable electrolytes for sodium metal batteries .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not specified in the source .

3. Synthesis of Diketo Derivatives

- Summary of Application: “1-(2-Bromoethoxy)-3-nitrobenzene” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole(DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not specified in the source .

4. Synthesis of Squarine Dye

- Summary of Application: “1-(2-Bromoethoxy)-3-nitrobenzene” can also be used in the synthesis of a squarine dye . This dye exhibits a selective fluorogenic response towards zinc cation .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not specified in the source .

5. Synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole(DPP) Derivatives

- Summary of Application: “1-(2-Bromoethoxy)-3-nitrobenzene” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole(DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not specified in the source .

6. Synthesis of a Squarine Dye

- Summary of Application: “1-(2-Bromoethoxy)-3-nitrobenzene” can also be used in the synthesis of a squarine dye . This dye exhibits a selective fluorogenic response towards zinc cation .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

1-(2-bromoethoxy)-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUSKXLDUNPEMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCBr)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296694 |

Source

|

| Record name | 1-(2-bromoethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-3-nitrobenzene | |

CAS RN |

13831-59-9 |

Source

|

| Record name | 13831-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-bromoethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)